4-Chloro-6-(quinolin-5-yl)pyrimidine
CAS No.:
Cat. No.: VC18592452
Molecular Formula: C13H8ClN3
Molecular Weight: 241.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8ClN3 |
|---|---|
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | 5-(6-chloropyrimidin-4-yl)quinoline |
| Standard InChI | InChI=1S/C13H8ClN3/c14-13-7-12(16-8-17-13)10-3-1-5-11-9(10)4-2-6-15-11/h1-8H |
| Standard InChI Key | ANRGOOPALZTTMT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=CC=NC2=C1)C3=CC(=NC=N3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with a chlorine atom at position 4 and a quinoline moiety at position 6. Quinoline, a bicyclic structure comprising a benzene ring fused to a pyridine ring, contributes to the compound's planar geometry and π-π stacking potential . X-ray crystallographic studies of analogous palladium complexes reveal distorted square-planar geometries around the metal center, with bond lengths and angles consistent with aromatic π-system interactions .
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 241.67 g/mol | |
| logP (Partition coefficient) | ~4.88 (estimated) | |
| Solubility | Low in aqueous media | |
| Melting point | Not reported | - |
The low solubility in water necessitates formulation strategies for biomedical applications, such as prodrug design or nanoparticle encapsulation .
Synthetic Methodologies
Conventional Multi-Step Synthesis
The synthesis typically involves:
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Quinoline Precursor Preparation: 5-Aminoquinoline is reacted with malononitrile derivatives to form intermediates.
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Pyrimidine Ring Formation: Cyclocondensation with chloroacetyl chloride or phosphorus oxychloride introduces the chlorinated pyrimidine ring .
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Purification: Chromatographic techniques yield the final product with >95% purity .
Green Chemistry Approaches
Ultrasound-assisted methods reduce reaction times from hours to minutes. For example, a Mannich-type reaction between aminopyrimidinones, dimedone, and aldehydes under ultrasonication achieves yields of 78–92% . Microwave-assisted nucleophilic substitution reactions further enhance efficiency, particularly for derivatives with aminophenylsulfide linkers .
Biological Activities and Mechanisms
Antimicrobial Effects
4-Chloro-6-(quinolin-5-yl)pyrimidine exhibits broad-spectrum activity:
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Antibacterial: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal: 70% inhibition of Candida albicans at 10 µM .
The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
Anti-Inflammatory Action
In carrageenan-induced rat paw edema models, the compound reduces swelling by 62% at 50 mg/kg, comparable to diclofenac. This effect correlates with suppression of NF-κB and COX-2 pathways .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Chlorine Substitution: Enhances electrophilicity and target binding .
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Quinoline Orientation: Planar configuration facilitates intercalation into DNA .
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Pyrimidine Modifications: 2-Amino groups improve solubility without compromising potency .
Table 1: Bioactivity of Structural Analogues
| Compound | Target IC (µM) | Selectivity Index (Cancer/Normal) |
|---|---|---|
| 4-Chloro-6-(quinolin-5-yl) | 0.8 (HCT-116) | 12.5 |
| 4-Methoxy-6-(quinolin-5-yl) | 2.1 (HCT-116) | 8.2 |
| 4-Methyl-6-(quinolin-5-yl) | 5.4 (HCT-116) | 3.7 |
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Oral bioavailability of 34% in murine models due to first-pass metabolism .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .
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Excretion: Renal clearance accounts for 60% of elimination .
Toxicity Data
Applications in Drug Development
Antimalarial Agents
Derivatives with trifluoromethyl substituents cure Plasmodium berghei-infected mice at 3 mg/kg, outperforming chloroquine . The 3-aryl-4(1H)-quinolone scaffold disrupts parasitic lactate dehydrogenase .
Kinase Inhibitors
U-shaped pyrimidine-quinolone hybrids inhibit human lactate dehydrogenase A (hLDHA) with IC = 0.12 µM, showing promise for metabolic cancer therapy .
Antibiotic Adjuvants
Combination with ciprofloxacin reduces MRSA biofilm formation by 90% via efflux pump inhibition .
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